molecular formula C16H19F6N3O3 B11080505 N-{2-[(butylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-4-methoxybenzamide

N-{2-[(butylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-4-methoxybenzamide

Cat. No.: B11080505
M. Wt: 415.33 g/mol
InChI Key: WLNFDRXEHNYAJO-UHFFFAOYSA-N
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Description

N-{2-[(BUTYLCARBAMOYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}-4-METHOXYBENZAMIDE: is a synthetic organic compound characterized by its unique structure, which includes a hexafluoropropyl group and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(BUTYLCARBAMOYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}-4-METHOXYBENZAMIDE typically involves multiple steps:

    Formation of the Hexafluoropropyl Intermediate: This step involves the reaction of hexafluoropropanol with a suitable amine to form the hexafluoropropylamine intermediate.

    Coupling with Butylcarbamate: The hexafluoropropylamine intermediate is then reacted with butyl isocyanate to form the butylcarbamoyl derivative.

    Introduction of the Methoxybenzamide Moiety: Finally, the butylcarbamoyl derivative is coupled with 4-methoxybenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(BUTYLCARBAMOYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}-4-METHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium or potassium permanganate in neutral or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[(BUTYLCARBAMOYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}-4-METHOXYBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-{2-[(BUTYLCARBAMOYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hexafluoropropyl group may enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target protein. This interaction can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(BUTYLCARBAMOYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}-4-METHOXYBENZAMIDE is unique due to the presence of the hexafluoropropyl group, which imparts distinct physicochemical properties such as high lipophilicity and thermal stability. These properties can enhance the compound’s performance in various applications compared to similar compounds.

Properties

Molecular Formula

C16H19F6N3O3

Molecular Weight

415.33 g/mol

IUPAC Name

N-[2-(butylcarbamoylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C16H19F6N3O3/c1-3-4-9-23-13(27)25-14(15(17,18)19,16(20,21)22)24-12(26)10-5-7-11(28-2)8-6-10/h5-8H,3-4,9H2,1-2H3,(H,24,26)(H2,23,25,27)

InChI Key

WLNFDRXEHNYAJO-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

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